克利诺非巴特

描述

氯贝特是一种主要用作降脂药的纤维酸类药物。它是一种双酚Z衍生物,以其调节体内脂质谱的能力而闻名。 氯贝特以各种商品名销售,包括利泊克林 .

科学研究应用

氯贝特有几个科学研究应用:

化学: 氯贝特用于与脂质代谢和相关化合物合成有关的研究。

生物学: 它用于研究降脂药对细胞过程的影响。

作用机制

氯贝特通过调节体内的脂质谱来发挥作用。它充当过氧化物酶体增殖物激活受体的激动剂,特别是过氧化物酶体增殖物激活受体α。 通过激活这些受体,氯贝特增强了参与脂质代谢的基因转录,从而改善了脂质谱 .

生化分析

Biochemical Properties

Clinofibrate interacts with several biomolecules, including peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Clinofibrate has been shown to have effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of Clinofibrate involves its interactions with peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of Clinofibrate in animal models, some studies suggest that Clinofibrate can significantly decrease lipid values in dogs . The effects can vary with different dosages, and some dogs showed drug refractoriness in relation to triglyceride level .

Metabolic Pathways

Clinofibrate is involved in lipid metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

准备方法

氯贝特的合成通过一系列化学反应进行。第一步涉及环己酮和苯酚之间的反应,生成双酚Z。 然后用氯仿和甲基乙基酮在碱的存在下处理该中间体,通过Bargellini反应生成氯贝特 . 工业生产方法通常涉及类似的合成路线,但针对更高的产量和纯度进行了优化 .

化学反应分析

氯贝特经历各种化学反应,包括:

氧化: 氯贝特在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变氯贝特中的官能团,改变其化学性质。

取代: 氯贝特可以进行取代反应,其中一个官能团被另一个取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。形成的主要产物取决于所用反应条件和试剂。

相似化合物的比较

氯贝特类似于其他纤维酸类药物,如氯贝特和非诺贝特。它具有独特的特性,使其与这些化合物区分开来:

氯贝特: 氯贝特和氯贝特都用于降低脂质水平,但氯贝特具有不同的化学结构,并且可能具有不同的药代动力学特性.

非诺贝特: 非诺贝特是另一种纤维酸类药物,具有类似的降脂作用,但其化学结构和特定的受体相互作用不同。

类似的化合物包括:

- 氯贝特

- 非诺贝特

- 吉非贝齐

属性

IUPAC Name |

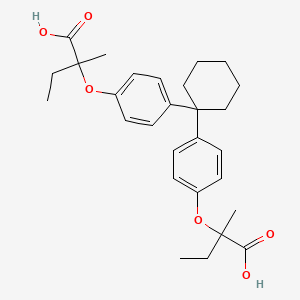

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOVQUBVGICXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046638 | |

| Record name | Clinofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30299-08-2 | |

| Record name | Clinofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinofibrate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clinofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-146 | |

| Record name | Clinofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Clinofibrate?

A1: Clinofibrate exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]

Q2: How does Clinofibrate affect lipid metabolism in the arterial wall?

A2: Clinofibrate increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, Clinofibrate elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []

Q3: Does Clinofibrate influence ethanol metabolism?

A3: Yes, studies in rats demonstrate that both Simfibrate and Clinofibrate, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []

Q4: What is the molecular formula and weight of Clinofibrate?

A4: The molecular formula of Clinofibrate is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]

Q5: Are there any notable structural features of Clinofibrate?

A5: Clinofibrate is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []

Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of Clinofibrate?

A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of Clinofibrate. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.

Q7: How does the structure of Clinofibrate compare to other fibrates, and how do these structural differences affect their activities?

A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] Clinofibrate, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []

Q8: Is there information available on the stability of Clinofibrate and strategies to enhance its formulation?

A8: The provided research papers primarily focus on the pharmacological aspects of Clinofibrate and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

Q9: Are there specific SHE regulations pertaining to Clinofibrate mentioned in the provided research?

A9: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate, with limited information regarding specific SHE regulations related to its production, handling, or disposal.

Q10: How is Clinofibrate metabolized and excreted?

A10: Clinofibrate is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged Clinofibrate. []

Q11: What are the effects of Clinofibrate on serum lipids and lipoproteins?

A12: Clinofibrate effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]

Q12: Does Clinofibrate affect plasma fibrinogen levels?

A13: Studies in rats fed a high-fructose diet show that Clinofibrate administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []

Q13: Can Clinofibrate be used in combination with other lipid-lowering drugs?

A14: Yes, Clinofibrate has been studied in combination with other lipid-lowering agents. For instance, combining Clinofibrate with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining Clinofibrate with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []

Q14: Are there any animal models used to study the effects of Clinofibrate?

A15: Yes, several animal models have been employed to investigate the effects of Clinofibrate. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of Clinofibrate.

Q15: Has Clinofibrate been studied in the context of osteonecrosis?

A16: Yes, a study explored the effect of Clinofibrate on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that Clinofibrate reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []

Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to Clinofibrate in the provided research?

A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of Clinofibrate. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to Clinofibrate within these articles.

Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to Clinofibrate discussed in the research?

A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining Clinofibrate concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of Clinofibrate or its potential immunogenicity.

Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to Clinofibrate?

A19: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate. While one study mentions potential interactions of Clinofibrate with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.

Q19: What are some historical milestones and cross-disciplinary applications of Clinofibrate research?

A20: The development of Clinofibrate represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] Clinofibrate's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)